molecular formula C18H15ClN2S B2963235 2-[(4-chlorophenyl)methyl]-4-(prop-2-en-1-ylsulfanyl)quinazoline CAS No. 303149-30-6

2-[(4-chlorophenyl)methyl]-4-(prop-2-en-1-ylsulfanyl)quinazoline

Cat. No.: B2963235
CAS No.: 303149-30-6
M. Wt: 326.84
InChI Key: KEGKAJWCHFXPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chlorophenyl)methyl]-4-(prop-2-en-1-ylsulfanyl)quinazoline ( 303149-30-6) is a high-purity quinazoline derivative supplied for advanced pharmacological and medicinal chemistry research. This compound features a molecular formula of C18H15ClN2S and a molecular weight of 326.84 . Quinazoline derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have drawn immense attention in medicinal chemistry due to their broad spectrum of pharmacological activities . This scaffold is a building block of many pharmaceutical products and is found in over 200 natural alkaloids . Researchers value quinazoline-based compounds like this for their potential in oncology research, particularly as kinase inhibitors. The quinazoline core is a well-established structure in several FDA-approved anticancer drugs, including Erlotinib, Gefitinib, and Afatinib, which act as epidermal growth factor receptor (EGFR) inhibitors . The specific structural features of this compound—including the 4-chlorophenylmethyl group at position 2 and the prop-2-en-1-ylsulfanyl (allylthio) moiety at position 4—make it a valuable intermediate for developing novel therapeutic agents. These structural modifications are crucial for optimizing binding affinity and selectivity toward specific molecular targets in disease pathways . The primary research applications for this compound include: investigation as a precursor in the synthesis of potential EGFR and VEGFR inhibitors for anticancer research; development of novel antimicrobial and antifungal agents; and serving as a key intermediate in structure-activity relationship (SAR) studies to optimize quinazoline-based therapeutics . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure proper handling and compliance with all applicable institutional and regulatory guidelines.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-prop-2-enylsulfanylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2S/c1-2-11-22-18-15-5-3-4-6-16(15)20-17(21-18)12-13-7-9-14(19)10-8-13/h2-10H,1,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGKAJWCHFXPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=NC2=CC=CC=C21)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including 2-[(4-chlorophenyl)methyl]-4-(prop-2-en-1-ylsulfanyl)quinazoline, can be achieved through various methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of quinazoline derivatives often employs large-scale microwave-assisted and metal-mediated reactions due to their efficiency and scalability .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methyl]-4-(prop-2-en-1-ylsulfanyl)quinazoline involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects . For example, they may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differences are summarized below:

Compound Name Substituents (Position) Core Structure Notable Features
Target Compound 2-(4-Cl-C6H4-CH2), 4-(CH2CHCH2-S) Quinazoline Propenylsulfanyl group enhances electrophilicity; chlorophenyl improves lipophilicity.
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone 2-(4-Cl-C6H4-CO-CH2-S), 3-(C2H5) 4(3H)-Quinazolinone Oxoethylsulfanyl and ethyl groups may reduce ring aromaticity.
2-(4-Chlorophenyl)-4-phenyl-1,2-dihydroquinazoline 2-(4-Cl-C6H4), 4-(C6H5) 1,2-Dihydroquinazoline Partially saturated core; lacks sulfanyl groups.
4-(4-Methyl-1,4-diazepan-1-yl)-2-(trifluoromethyl)quinazoline 4-(Me-diazepane), 2-(CF3) Quinazoline Trifluoromethyl and diazepane groups introduce steric bulk and basicity.

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s propenylsulfanyl group (electron-rich) contrasts with the oxoethylsulfanyl group in , which may alter redox properties.
  • Substituent Position : Para-substituted chlorophenyl groups are common in bioactive quinazolines, optimizing steric and electronic interactions .

Biological Activity

2-[(4-chlorophenyl)methyl]-4-(prop-2-en-1-ylsulfanyl)quinazoline is a compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of this compound can be represented as follows:

C17H16ClN1S\text{C}_{17}\text{H}_{16}\text{Cl}\text{N}_{1}\text{S}

This compound features a quinazoline core with a chlorophenyl group and a prop-2-en-1-ylsulfanyl substituent, which are crucial for its biological activities.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including HCT-116 and MCF-7. The compound's mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival.

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)Mechanism
2-(4-chlorophenyl)-4-(prop-2-en-1-ylsulfanyl)quinazolineHCT-116TBDApoptosis induction
2-(4-chlorophenyl)-4-methoxyphenyl quinazolineMCF-721.29Inhibition of EGFR

Antioxidant Activity

Another area of interest is the antioxidant activity of quinazoline derivatives. Studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of hydroxyl groups in certain derivatives enhances their antioxidant potential.

Table 2: Antioxidant Activity Evaluation

CompoundMethod UsedActivity Level
2-(4-hydroxystyryl)quinazolin-4(3H)-oneDPPH assayModerate
2-substituted quinazolinonesCUPRAC assayHigh

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of various kinases involved in cancer progression.
  • Induction of Apoptosis : Many studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
  • Oxidative Stress Modulation : They may enhance the body's antioxidant defenses or directly scavenge free radicals.

Case Studies

Recent studies have explored the effects of this compound on specific biological systems:

  • Microcystis aeruginosa Study : A study evaluated the impact of a related compound on the growth and physiological responses of Microcystis aeruginosa, revealing an EC50 value indicating significant inhibition at higher concentrations, suggesting potential ecological implications .
  • Cytotoxic Evaluation : Another study synthesized various quinazoline derivatives and tested their cytotoxicity against human cancer cell lines, demonstrating promising results with IC50 values in the micromolar range .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-chlorophenyl)methyl]-4-(prop-2-en-1-ylsulfanyl)quinazoline
Reactant of Route 2
2-[(4-chlorophenyl)methyl]-4-(prop-2-en-1-ylsulfanyl)quinazoline

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